
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide, also known as CDIS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDIS is a sulfonamide derivative that has a unique structure and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide is not fully understood. However, it has been reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and urease. These enzymes play a crucial role in various physiological processes, including acid-base balance and nitrogen metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. This compound has also been reported to have a low toxicity profile and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has several advantages for lab experiments, including its high purity, good yields, and low toxicity profile. This compound can be easily synthesized using different methods and can be used as a lead compound for the development of new drugs. However, this compound has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has significant potential for future research in various fields. Some of the future directions for this compound research include the development of new this compound derivatives with improved properties, the study of the mechanism of action of this compound, and the investigation of the potential use of this compound in the treatment of various diseases. This compound can also be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its potential use in medicinal chemistry, drug discovery, and material science. This compound has been reported to have antitumor, anti-inflammatory, and antibacterial activities and can be used as a lead compound for the development of new drugs. This compound has several advantages for lab experiments, including its high purity, good yields, and low toxicity profile. However, this compound has some limitations, including its limited solubility in water and potential instability under certain conditions. Future research on this compound can lead to the development of new drugs and materials with unique properties.
Synthesis Methods
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide can be synthesized using different methods, including the reaction of 2-chloropropionyl chloride with N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide in the presence of a base. Another method involves the reaction of N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide with 2-chloropropionyl chloride in the presence of a base and a solvent. These methods have been reported to yield high purity and good yields of this compound.
Scientific Research Applications
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been reported to have antitumor, anti-inflammatory, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
2-(2-chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9(14)13(17)16-7-10-4-5-12(6-11(10)8-16)20(18,19)15(2)3/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKBFBOYHFLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

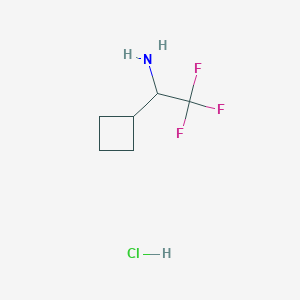
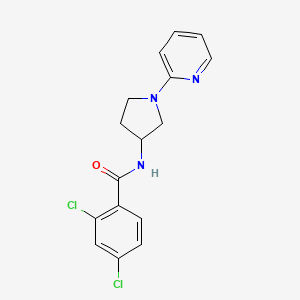
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
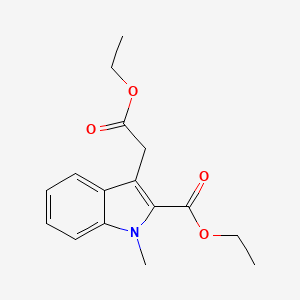
![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
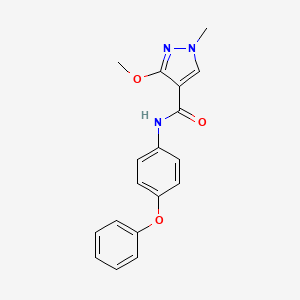


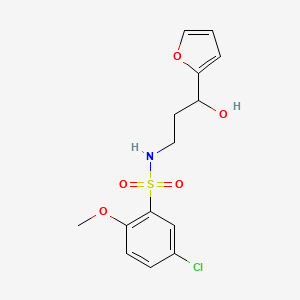
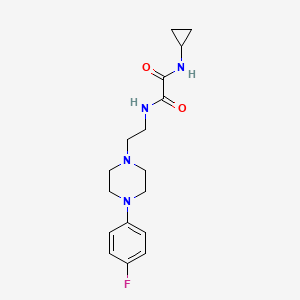
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2552083.png)